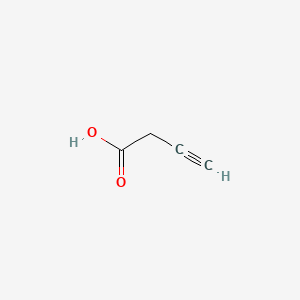

3-Butynoic acid

概要

説明

これは、カルボキシメチル基にアセチレン基が結合したモノカルボン酸です 。この化合物は、その独特の構造と反応性により、様々な化学合成や用途において価値があるとされています。

製造方法

合成ルートと反応条件

3-ブチン酸を合成する一般的な方法の1つは、プロパルギルブロマイドとマグネシウム片を窒素保護下で有機溶媒中で反応させる方法です。反応混合物を二酸化炭素で処理すると、目的の生成物が得られます 。粗生成物は、メチルtert-ブチルエーテルで再結晶して精製します 。

工業生産方法

3-ブチン酸の工業生産は、通常、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、反応条件を厳密に管理して、最終生成物の高純度と高収率を確保します 。

作用機序

3-ブチン酸の作用機序には、特定の酵素や分子標的との相互作用が関与します。例えば、アシルCoAデヒドロゲナーゼ阻害剤として、酵素の活性を阻害することで乳酸代謝に影響を与えます 。この阻害は、代謝経路や細胞プロセスにおける変化につながる可能性があります。

類似化合物の比較

3-ブチン酸は、以下のような他の類似化合物と比較することができます。

クロトン酸 (トランス-2-ブテン酸): 不飽和の位置と種類が異なります。

イソクロトン酸 (シス-2-ブテン酸): 二重結合の周りの配置が異なる別の異性体。

3-ブテン酸: 構造は似ていますが、三重結合ではなく二重結合があります.

これらの比較は、アセチレン基の存在により、3-ブチン酸の独特の反応性と用途を強調しています。

生化学分析

Biochemical Properties

3-Butynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations . It interacts with various enzymes and proteins, including phosphine catalysts, to facilitate the synthesis of highly functionalized coumarins . The nature of these interactions often involves the formation of covalent bonds between the acetylene group of this compound and the active sites of the enzymes, leading to the formation of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in fatty acid biosynthesis, thereby affecting lipid metabolism within cells . Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been shown to inhibit the activity of enoyl-ACP reductase (FabI), an enzyme involved in fatty acid biosynthesis . This inhibition leads to a decrease in fatty acid production, which can have downstream effects on cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can modulate metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the fatty acid biosynthesis pathway. It interacts with enzymes such as thioesterases and enoyl-ACP reductases to modulate the production of fatty acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-butynoic acid involves the reaction of propargyl bromide with magnesium chips in an organic solvent under nitrogen protection. The reaction mixture is then treated with carbon dioxide to form the desired product . The crude product is purified through recrystallization with methyl tert-butyl ether .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

化学反応の分析

反応の種類

3-ブチン酸は、以下を含む様々な化学反応を起こします。

酸化: 使用する酸化剤に応じて、様々な生成物に酸化されます。

還元: 還元反応により、対応するアルケンまたはアルカンに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウムまたは白金触媒を用いた触媒的接触水素化が頻繁に用いられます。

生成される主要な生成物

これらの反応から生成される主な生成物には、アルケン、アルカン、置換カルボン酸など、3-ブチン酸の様々な誘導体が含まれます 。

科学研究への応用

3-ブチン酸は、科学研究でいくつかの用途があります。

化学: これは、コニア-エン環化反応による官能基化γ-ブチロラクトンとテトラヒドロフランの合成に使用されます.

生物学: アシルCoAデヒドロゲナーゼ阻害剤として、乳酸代謝の研究に使用されます.

医学: その誘導体は、潜在的な治療用途のために研究されています。

科学的研究の応用

Organic Synthesis

Key Intermediate : 3-Butynoic acid is widely recognized as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It facilitates the development of new drugs and crop protection agents by participating in diverse chemical reactions.

Synthesis Pathways :

- Functionalized γ-butyrolactones : Utilized in Conia-ene cyclizations for the synthesis of functionalized γ-butyrolactones and tetrahydrofurans .

- Allenoates : Employed in [2+2] cycloadditions with alkenes, leading to innovative chemical products .

Polymer Production

This compound is instrumental in the production of specialty polymers, enhancing properties such as flexibility and durability. These characteristics are essential in industries such as automotive and packaging.

Applications :

- Zirconium Nano Building Blocks : The compound has been used to create zirconium-based nano materials that exhibit unique thermomechanical properties, which can be applied in various fields including energy and biomedicine .

Flavor and Fragrance Industry

The compound is explored for its potential use in developing unique flavor profiles and fragrances. Manufacturers in the food and cosmetic sectors are particularly interested in its applications for creating innovative products.

Biochemical Research

In biochemical studies, this compound is used to investigate its effects on biological systems. It plays a role in enzyme regulation and metabolic pathway analysis.

Enzyme Inhibition Studies :

- Lactate Oxidase and Glycolate Oxidase : Research indicates that this compound can act as an irreversible inhibitor of these enzymes, which may have implications for therapeutic developments targeting metabolic disorders .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical methods. It assists laboratories in ensuring accuracy and reliability during chemical analysis and quality control processes.

Summary Table of Applications

Case Study 1: Enzyme Inhibition Effects

A study conducted on Escherichia coli demonstrated that this compound irreversibly inactivates D-lactic dehydrogenase, leading to significant metabolic disruptions. This finding suggests potential applications in antibiotic development or metabolic engineering where enzyme inhibition could be beneficial.

Case Study 2: Synthesis of Zirconium Nano Building Blocks

Research involving the synthesis of zirconium nano building blocks using this compound showcased its effectiveness in creating inorganic-organic hybrid materials with promising applications across multiple domains including energy storage and biomedical devices .

類似化合物との比較

3-Butynoic acid can be compared with other similar compounds such as:

Crotonic acid (trans-2-butenoic acid): Differing in the position and type of unsaturation.

Isocrotonic acid (cis-2-butenoic acid): Another isomer with a different configuration around the double bond.

3-Butenoic acid: Similar in structure but with a double bond instead of a triple bond.

These comparisons highlight the unique reactivity and applications of this compound due to its acetylene group.

生物活性

3-Butynoic acid, also known as but-3-ynoic acid, is an organic compound with the molecular formula . It features a unique alkyne functional group and has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, effects, and related research findings.

Chemical Structure and Properties

The structure of this compound includes a triple bond between the second and third carbon atoms, contributing to its reactivity. The compound is characterized by:

- Molecular Weight : 84.0734 g/mol

- CAS Registry Number : 2345-51-9

- IUPAC Name : But-3-ynoic acid

- Functional Groups : Alkyne, carboxylic acid

Antifungal Properties

Research indicates that this compound and its derivatives exhibit antifungal properties. A study highlighted that compounds with similar structures to this compound were effective in inhibiting fungal growth, suggesting potential for development in antifungal therapies.

Enzyme Inhibition

This compound has been identified as an inhibitor of acyl-CoA dehydrogenase, which plays a crucial role in fatty acid metabolism. This inhibition can impact metabolic pathways and may have implications in metabolic disorders .

Interaction with Biological Targets

The compound's unique structural features allow it to interact with various biological targets. Studies have shown that derivatives of this compound can bind to specific proteins involved in cell signaling pathways, including:

- PI3K/Akt/mTOR Pathway

- MAPK/ERK Pathway

- NF-κB Signaling

These interactions are significant for understanding the compound's role in cellular processes such as apoptosis and inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Conia-Ene Cyclization : Used for synthesizing functionalized γ-butyrolactones.

- Radical Hydrostannation : Produces various organotin reagents.

These synthetic routes highlight the compound's versatility and potential for generating derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Antimicrobial Activity : A study reported that this compound showed significant activity against various pathogens, including bacteria and fungi. The mechanism was attributed to its ability to disrupt microbial cell membranes .

- Neuroprotective Effects : Research indicated that certain derivatives of this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells, making it a candidate for further cancer therapy research .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Alkyne functional group | Base structure for various derivatives |

| Propargyl Alcohol | Terminal alkyne | Used extensively in click chemistry |

| 4-Pentynoic Acid | Similar alkyne structure | Exhibits different reactivity due to chain length |

| 2-Methyl-3-butyne | Branched alkyne | Potentially different sterics affecting reactivity |

The distinct combination of functional groups and stereochemistry in this compound imparts unique reactivity patterns compared to these similar compounds .

特性

IUPAC Name |

but-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAHGSQLSTUDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178001 | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-51-9 | |

| Record name | 3-Butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-butynoic acid exert its inhibitory effect on thiamin diphosphate-dependent decarboxylases?

A1: this compound acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's thiamin diphosphate cofactor. This irreversible binding disrupts the enzyme's catalytic cycle. [, ]

Q2: What makes the 4-carbon analog of this compound, 2-oxo-3-butynoic acid, a more potent inactivator of the pyruvate dehydrogenase multienzyme complex (PDHc)?

A2: The 4-carbon analog demonstrates a stronger binding affinity (Ki) to PDHc, likely due to its closer structural resemblance to the natural substrate, pyruvate. This highlights the enzyme's substrate specificity. []

Q3: Which subunit of PDHc is the primary target of this compound?

A3: Studies have pinpointed the E1 subunit, responsible for the thiamin diphosphate-dependent decarboxylation step, as the primary target of inactivation by this compound. []

Q4: Does cysteine modification play a role in the inactivation of PDHc by this compound?

A4: While cysteine modification was observed during inactivation, further investigation revealed that none of the six cysteine residues in the E1 subunit are essential for the enzyme's activity. []

Q5: Can you elaborate on the interaction of this compound with lactate oxidase?

A5: Similar to its interaction with PDHc, 2-hydroxy-3-butynoic acid, a derivative of this compound, acts as a suicide substrate for lactate oxidase. It irreversibly binds to the enzyme's flavin mononucleotide (FMN) cofactor, forming a covalent adduct and leading to enzyme inactivation. [, ]

Q6: What is the structural basis for the different flavin adducts formed between lactate oxidase and D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid?

A6: The difference in adduct structures arises from the distinct orientations of the substrate, FMN cofactor, and active site residues in these two enzymes. This highlights the importance of the enzyme's active site architecture in influencing the outcome of suicide inhibition. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C4H4O2, and its molecular weight is 84.07 g/mol.

Q8: What are the key spectroscopic features that characterize this compound?

A8: Key spectroscopic features include:

Q9: What is known about the stability of this compound under various conditions?

A9: this compound is known to undergo base-catalyzed isomerization to form penta-2,3-dienoic acid and pent-3-ynoic acid. [] It can also be reduced to the corresponding alcohol, 3-butyn-1-ol, which is further metabolized by certain bacteria. [, ] The stability of this compound in other chemical environments would require further investigation.

Q10: Does this compound exhibit any catalytic properties itself?

A10: The provided research primarily focuses on this compound and its derivatives as enzyme inhibitors or substrates for biotransformation. There is no direct evidence suggesting intrinsic catalytic properties of this compound in these studies.

Q11: Have any computational studies been conducted on this compound?

A11: While the provided research doesn't explicitly mention computational studies on this compound, such approaches could be valuable in understanding its reactivity, binding interactions, and potential applications.

Q12: How does increasing the chain length of the alk-3-ynoyl moiety in alk-3-ynoyl-CoA esters affect their potency as inhibitors of acetoacetyl-CoA thiolase?

A12: Increasing the chain length decreases their potency as alkylating agents, suggesting that a shorter chain length favors binding to the enzyme's active site. []

Q13: What is the impact of the (Z) configuration on the activity of 5-aminopent-2-enoic acid, an analog of this compound, as a GABA agonist?

A13: Only the (Z) isomer exhibits activity as a GABA agonist, indicating the importance of stereochemistry in its interaction with GABA receptors. Notably, (Z)-5-aminopent-2-enoic acid demonstrates greater potency compared to 5-aminopentanoic acid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。